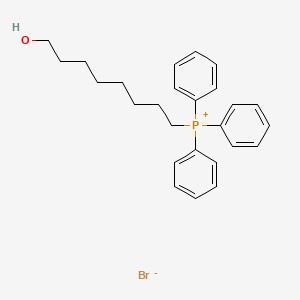

溴化(8-羟基辛基)三苯基鏻

描述

Synthesis Analysis

PTAH can be synthesized through the reaction of triphenylphosphine with 8-bromooctanol in the presence of potassium hydroxide. The reaction of sodium tungstate with alkyltriphenylphosphonium bromides can also afford new alkyltriphenylphosphonium hexatungstate compounds .Molecular Structure Analysis

The molecular structure of PTAH is represented by the InChI key IGIXSZMDWZOLMV-UHFFFAOYSA-M. The SMILES representation is C1=CC=C (C=C1) [P+] (CCCCCCCCO) (C2=CC=CC=C2)C3=CC=CC=C3. [Br-].Chemical Reactions Analysis

Phosphonium-based ionic liquids, such as PTAH, are known to participate in various chemical reactions. For instance, they can react with aldehydes or ketones to give substituted alkenes in a transformation called the Wittig reaction .Physical And Chemical Properties Analysis

PTAH is a white crystalline solid that is soluble in polar solvents such as water, ethanol, and methanol. It has a melting point of 137°C and is stable at room temperature. It is a good conductor of electricity and has an ionic character due to the positive charge on the phosphonium cation.科学研究应用

合成和反应性:

- 苯肼和羟胺的鏻烷基衍生物,包括三苯基鏻盐,进行脱氢反应形成相应的苯腙和羟胺 (Ovakimyan 等人,2005)。

- 三苯基鏻盐,包括衍生物,与仲胺和苯肼反应形成加合物和叶立德 (Khachatrian 等人,2002)。

催化:

- 溴化三苯基(丙-3-氢硫酸)鏻作为布朗斯特酸离子液体催化剂合成某些有机化合物 (Karami 等人,2019)。

材料科学应用:

- 鏻盐,包括衍生物,用于合成低共熔溶剂,在各个行业中都有应用 (Alomar 等人,2013)。

- 十四烷基三苯基鏻溴化功能化石墨显示出长效抗菌活性,并对其特性和形态进行了研究 (Xie 等人,2011)。

药理和生物应用:

- 已经研究了鏻盐,包括衍生物,对寄生虫血吸虫神经系统的影响 (McAllister 等人,1980)。

- 坡缕石和十二烷基三苯基鏻溴化物的混合物显示出长期的抗菌活性和较低的细胞毒性,表明作为抗菌剂的潜在应用 (Cai 等人,2013)。

作用机制

Target of Action

The primary target of 8-Hydroxyoctyl triphenylphosphonium bromide is the mitochondria . Mitochondria are often referred to as the powerhouses of the cell, playing a crucial role in energy production, cell respiration, and intrinsic cell death . They are also the main source of endogenous reactive oxygen species, including free radicals .

Mode of Action

The compound might interact with cell membranes due to its amphiphilic nature. The molecule could self-assemble into micelles or vesicles due to the interaction between the polar head and non-polar tail. This interaction could potentially lead to changes in the structure and function of the cell membranes.

Biochemical Pathways

It is known that mitochondria play a key role in a variety of biochemical pathways, including atp synthesis and oxidative phosphorylation . Therefore, any compound that targets mitochondria could potentially affect these pathways.

Pharmacokinetics

The compound likely exhibits some solubility in polar organic solvents due to the presence of the phosphonium cation. The hydroxyl group might enhance water solubility to some extent. These properties could potentially impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of 8-Hydroxyoctyl triphenylphosphonium bromide could potentially be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and other conditions could potentially affect the compound’s action.

未来方向

Phosphonium-based ionic liquids, including PTAH, have potential applications in various fields of research and industry due to their unique physical and chemical properties. They have been used as catalysts and extractants in various processes, and there is growing interest in their use in separation processes, including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials .

属性

IUPAC Name |

8-hydroxyoctyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32OP.BrH/c27-22-14-3-1-2-4-15-23-28(24-16-8-5-9-17-24,25-18-10-6-11-19-25)26-20-12-7-13-21-26;/h5-13,16-21,27H,1-4,14-15,22-23H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIXSZMDWZOLMV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCCCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32BrOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463952 | |

| Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |

CAS RN |

65734-62-5 | |

| Record name | Phosphonium, (8-hydroxyoctyl)triphenyl-, bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-{[(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B3055517.png)

![(3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B3055527.png)

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)